

Ethyl 6-acetylpyridine-2-carboxylate spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: *Ethyl 6-acetylpyridine-2-carboxylate*

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A Comprehensive Spectroscopic Analysis of Ethyl 6-acetylpyridine-2-carboxylate

Abstract

This technical guide provides a detailed spectroscopic analysis of **Ethyl 6-acetylpyridine-2-carboxylate**, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section outlines the fundamental principles of the technique, detailed experimental protocols, data interpretation, and the causal logic behind spectral assignments. The integrated analysis serves as a robust framework for the unambiguous identification and quality assessment of this compound.

Introduction

Ethyl 6-acetylpyridine-2-carboxylate is a disubstituted pyridine derivative featuring both an ester and a ketone functional group. This unique arrangement of electron-withdrawing groups on the pyridine ring makes it a valuable intermediate for the synthesis of a wide range of more complex molecules, including pharmaceutical agents and functional materials.^[1] Given its

importance, rigorous structural confirmation and purity assessment are paramount.

Spectroscopic methods provide a powerful, non-destructive suite of tools to achieve this. This guide synthesizes data from orthogonal techniques—NMR, IR, and MS—to build a complete and validated structural profile of the molecule.

Molecular Structure and Functional Groups

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. **Ethyl 6-acetylpyridine-2-carboxylate** ($C_{10}H_{11}NO_3$) possesses a central pyridine ring, an ethyl ester group at the C2 position, and an acetyl (ketone) group at the C6 position.

Diagram: Molecular Structure and Numbering

A numbered schematic of **ethyl 6-acetylpyridine-2-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their neighboring protons.

Experimental Protocol:

- Sample Preparation: Dissolve ~5-10 mg of **ethyl 6-acetylpyridine-2-carboxylate** in ~0.7 mL of a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
- Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation

delay of 1-2 seconds, and a spectral width covering the expected chemical shift range (0-10 ppm).

Data Interpretation and Analysis:

The ^1H NMR spectrum is characterized by distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the ethyl ester and acetyl groups.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.2 - 8.0	Triplet (t)	1H	H-4	Located between two other aromatic protons, leading to a triplet splitting pattern.
~8.0 - 7.8	Doublet (d)	1H	H-3 or H-5	Coupled to the H-4 proton. The exact position is influenced by the adjacent electron-withdrawing groups.
~7.8 - 7.6	Doublet (d)	1H	H-5 or H-3	Coupled to the H-4 proton.
~4.5	Quartet (q)	2H	-O-CH ₂ -CH ₃	The methylene protons are adjacent to a methyl group (3 protons), resulting in a quartet ($n+1 = 3+1 = 4$). The downfield shift is due to the adjacent electronegative oxygen atom.

~2.7	Singlet (s)	3H	-C(O)-CH ₃	These protons have no adjacent protons, resulting in a singlet.
~1.4	Triplet (t)	3H	-O-CH ₂ -CH ₃	The methyl protons are adjacent to a methylene group (2 protons), resulting in a triplet ($n+1 = 2+1 = 3$).

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the different carbon environments within the molecule.

Experimental Protocol:

- Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
- Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz (or higher) spectrometer. A larger number of scans is typically required due to the low natural abundance of ¹³C.

Data Interpretation and Analysis:

The ¹³C NMR spectrum will show distinct peaks for each unique carbon atom. The chemical shifts are highly indicative of the carbon's hybridization and electronic environment.[\[2\]](#)

Chemical Shift (δ , ppm)	Assignment	Rationale
~198	C=O (Ketone)	The carbonyl carbon of the acetyl group is significantly deshielded and appears far downfield.[1]
~165	C=O (Ester)	The ester carbonyl carbon is also deshielded but typically appears slightly upfield from a ketone carbonyl.
~155	C-6 (Pyridine)	Aromatic carbon attached to the acetyl group.
~148	C-2 (Pyridine)	Aromatic carbon attached to the ester group.
~138	C-4 (Pyridine)	Aromatic carbon, deshielded by the ring nitrogen.
~128	C-5 (Pyridine)	Aromatic carbon.
~124	C-3 (Pyridine)	Aromatic carbon.
~62	-O-CH ₂ -CH ₃	The methylene carbon is deshielded by the attached oxygen atom.
~26	-C(O)-CH ₃	The methyl carbon of the acetyl group.
~14	-O-CH ₂ -CH ₃	The terminal methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, as different bonds vibrate at characteristic frequencies.[3]

Experimental Protocol:

- Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm^{-1} . A background spectrum of the clean ATR crystal should be taken first.

Data Interpretation and Analysis:

The IR spectrum of **ethyl 6-acetylpyridine-2-carboxylate** is dominated by strong absorptions from its two carbonyl groups.

Wavenumber (cm^{-1})	Intensity	Functional Group	Rationale
~3000-2850	Medium-Weak	C-H stretch (aliphatic)	Corresponds to the C-H bonds of the ethyl and acetyl methyl groups.
~1730-1710	Strong	C=O stretch (Ester)	The ester carbonyl typically absorbs at a higher frequency than a simple ketone. ^[4]
~1700-1680	Strong	C=O stretch (Ketone)	The acetyl carbonyl stretch. Conjugation with the pyridine ring may slightly lower its frequency.
~1600-1450	Medium	C=C / C=N stretch	Vibrations of the pyridine ring.
~1300-1100	Strong	C-O stretch	Characteristic stretches for the C-O single bonds of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through analysis of fragmentation patterns.

Experimental Protocol:

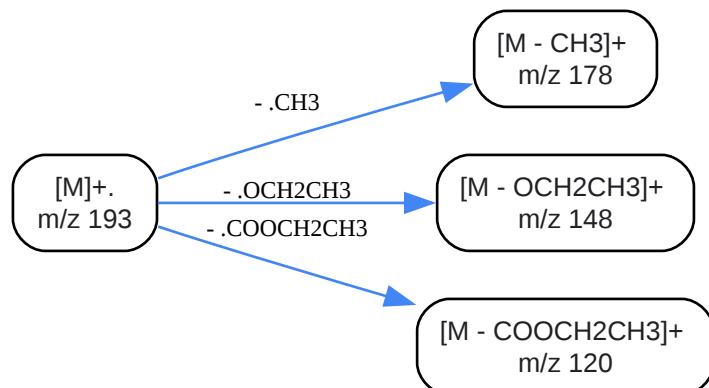
- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition: Acquire the mass spectrum, scanning a mass-to-charge (m/z) range that includes the expected molecular weight (193.20 g/mol).^[5]

Data Interpretation and Analysis:

The primary goal is to identify the molecular ion peak $[M]^+$ or the protonated molecule $[M+H]^+$.

- Molecular Ion Peak: The molecular weight of **ethyl 6-acetylpyridine-2-carboxylate** is 193.20 Da. In ESI-MS, the primary ion observed will be the protonated molecule $[M+H]^+$ at m/z 194.2. In EI-MS, the molecular ion $[M]^+$ at m/z 193.2 would be expected.
- Key Fragmentation Patterns: The molecule can fragment in predictable ways, providing further structural confirmation.

Diagram: Key MS Fragmentation Pathways



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Proposed fragmentation of the molecular ion in EI-MS.

Integrated Spectroscopic Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques.

- MS confirms the molecular formula $C_{10}H_{11}NO_3$ by providing the exact molecular weight.
- IR confirms the presence of the key ester and ketone C=O functional groups.
- ^{13}C NMR confirms the presence of 10 distinct carbon environments, including two carbonyls, six aromatic carbons, and the three aliphatic carbons of the substituents.
- 1H NMR provides the final, detailed piece of the puzzle, confirming the connectivity of the protons, their relative numbers, and the specific arrangement of the ethyl and acetyl groups on the pyridine ring.

Together, these techniques provide an unambiguous, self-validating confirmation of the structure and identity of **ethyl 6-acetylpyridine-2-carboxylate**, ensuring its suitability for downstream applications in research and development.

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